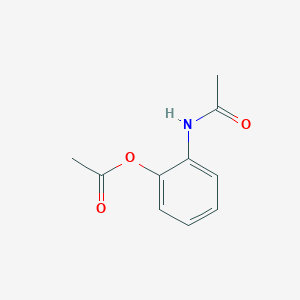

2-Acetamidophenyl acetate

Description

Contextualization within Ortho-Substituted Phenyl Acetate (B1210297) Derivatives

2-Acetamidophenyl acetate, with the chemical formula C₁₀H₁₁NO₃, is classified as an ortho-substituted phenyl acetate derivative. nih.gov This classification is due to the presence of an acetamide (B32628) group (-NHCOCH₃) at the ortho- or 2-position of the phenyl ring, adjacent to the acetate (-OCOCH₃) group. The spatial arrangement of these functional groups significantly influences the molecule's chemical reactivity and physical properties.

The synthesis of such derivatives often involves specific strategies to control the position of substitution on the phenyl ring. For instance, the acetylation of 2-aminophenol (B121084) can yield 2-acetamidophenyl acetate, where both the amino and hydroxyl groups are acetylated. ulisboa.pt The directing effect of the acetamido group, which is a stronger ortho-, para-director than the acetoxy group, is a key principle exploited in the synthesis of more complex ortho-substituted phenols. fordham.edu The study of ortho-substituted phenyl acetate derivatives is crucial for understanding reaction mechanisms, such as the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone, with selectivity for the ortho position being influenced by reaction conditions. ulisboa.pt

Significance in Contemporary Organic Chemistry and Medicinal Chemistry Research

In the realm of organic chemistry, 2-acetamidophenyl acetate serves as a valuable intermediate and building block for the synthesis of more complex organic molecules. It is utilized in acetylation reactions and as a model compound for investigating the mechanisms of esterification processes. Its synthesis can be achieved through methods like the reductive acetylation of a corresponding nitro compound, a process that can be chemoselective for the nitro group over other functional groups. fordham.edu

The significance of 2-acetamidophenyl acetate extends prominently into medicinal chemistry. It is recognized for its potential biological activities, particularly as an antiviral agent. Research has identified it as an inhibitor of influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. researchgate.net By binding to the active site of this enzyme, 2-acetamidophenyl acetate can disrupt the viral replication cycle. This has positioned it as a lead compound for the development of new anti-influenza drugs. researchgate.net Furthermore, it is an intermediate in the synthesis of other pharmaceutically relevant compounds. ulisboa.pt

Overview of Key Research Trajectories and Interdisciplinary Relevance

Current research on 2-acetamidophenyl acetate is multifaceted. One major trajectory focuses on its potential as a pharmaceutical agent. This includes detailed investigations into its mechanism of action against viral enzymes like influenza neuraminidase. researchgate.net Molecular docking and molecular dynamics simulations are employed to study the interactions between the compound and its biological targets at the molecular level. researchgate.netpsgcas.ac.innih.gov

Another significant area of research involves the study of its solid-state properties. The crystal structure of 2-acetamidophenyl acetate has been determined using X-ray diffraction, revealing that the crystals are stabilized by intermolecular hydrogen bonds. researchgate.netpsgcas.ac.in Understanding its polymorphism, the ability to exist in multiple crystal forms, is critical for consistent drug formulation.

The interdisciplinary relevance of 2-acetamidophenyl acetate is evident from the convergence of organic synthesis, medicinal chemistry, and materials science in its study. The synthesis of its derivatives for potential therapeutic use bridges organic and medicinal chemistry. ulisboa.ptfordham.edu The investigation of its crystal structure and intermolecular interactions highlights its importance in crystal engineering and materials science. researchgate.netpsgcas.ac.in These combined research efforts underscore the compound's role as a versatile molecule with applications ranging from fundamental chemical synthesis to the development of new antiviral therapies.

Data Tables

Table 1: Physicochemical Properties of 2-Acetamidophenyl Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ | nih.gov |

| Molecular Weight | 193.20 g/mol | nih.gov |

| IUPAC Name | (2-acetamidophenyl) acetate | nih.gov |

| CAS Number | 5467-64-1 | nih.gov |

| Appearance | Crystal | psgcas.ac.in |

| Solubility | Soluble in ethanol (B145695) | psgcas.ac.in |

Table 2: Comparison of 2-Acetamidophenyl Acetate and a Related Compound

| Compound | Key Structural Difference | Noted Application/Property | Source |

|---|---|---|---|

| 2-Acetamidophenyl acetate | Contains an acetate ester group. | Antiviral agent against influenza; stable polymorphic forms. |

| 2-Acetamidophenol (B195528) | Lacks the acetylated phenolic oxygen (has a free -OH group). | Intermediate in pharmaceutical synthesis; less stable than 2-AAPA. | |

Structure

3D Structure

Properties

IUPAC Name |

(2-acetamidophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTVVIHMAMPKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282351 | |

| Record name | 2-acetamidophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-64-1 | |

| Record name | N-[2-(Acetyloxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamidophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetamidophenyl Acetate and Its Derivatives

Established Synthetic Routes for 2-Acetamidophenyl Acetate (B1210297)

Synthesis from 2-Aminophenol (B121084) Precursors

A prevalent and industrially scalable method for synthesizing 2-acetamidophenyl acetate involves the direct acetylation of 2-aminophenol. ulisboa.pt This reaction is typically carried out using acetic anhydride (B1165640), with sulfuric acid often employed as a catalyst to enhance the electrophilicity of the anhydride. The process involves the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of acetic anhydride.

In a large-scale industrial setting, the reaction can be performed by refluxing 2-aminophenol and acetic anhydride in a solvent like methanol (B129727). chemicalbook.com Following the reaction, the product is typically isolated through a workup procedure that includes neutralization with a base such as sodium bicarbonate and extraction with an organic solvent like ethyl acetate. chemicalbook.com This method has been reported to achieve high yields, often exceeding 99%. chemicalbook.com

Below is a table summarizing a typical industrial-scale synthesis:

| Reagent/Condition | Specification |

| 2-Aminophenol | 110 kg |

| Acetic Anhydride | 225 kg |

| Methanol | 410 kg |

| Concentrated Sulfuric Acid | 11 L |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4 hours |

| Yield | 99.1% |

Table 1: Industrial Scale Synthesis of 2-Acetamidophenyl Acetate. chemicalbook.com

Reductive Acetylation Approaches in the Synthesis of 2-Acetamido-5,6-dihalophenyl Acetates

The synthesis of 2-acetamido-5,6-dihalophenyl acetates can be achieved through a multi-step process starting from o-halophenols. fordham.edu This route involves the nitration of the o-halophenol, which primarily directs the nitro group to the ortho position relative to the hydroxyl group. fordham.edu

The subsequent key step is the reductive acetylation of the resulting o-nitrophenol derivative. fordham.edu This transformation is accomplished via catalytic hydrogenation in a mixture of acetic acid and acetic anhydride. fordham.edu The process simultaneously reduces the nitro group to an amine and acetylates both the newly formed amino group and the phenolic hydroxyl group, yielding the 6-halo-2-acetamidophenyl acetate. fordham.edu This intermediate can then be further halogenated using N-halosuccinimide (NXS) to produce the target 2-acetamido-5,6-dihalophenyl acetates. fordham.edu The acetamido group is a stronger ortho, para-director than the acetoxy group, which influences the position of the second halogenation. fordham.edu

Advanced Synthetic Strategies and Reaction Conditions

Microwave-Assisted Synthetic Protocols for 2-Acetamidophenyl Acetate Analogs

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of various organic compounds, including analogs of 2-acetamidophenyl acetate. researchgate.net This technique often leads to shorter reaction times, higher yields, and increased purity of the products compared to conventional heating methods. researchgate.net

For instance, microwave irradiation has been successfully employed in the synthesis of α-ketoamide derivatives through the ring-opening of N-acylisatins with amines. researchgate.net Specifically, the condensation of N-acylisatin or N-propionylisatin with various aniline (B41778) derivatives under microwave promotion has yielded a series of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) and N-(2-(2-oxo-2-(phenylamino)acetyl)phenyl)propionamide derivatives. researchgate.net In one example, reacting N-acetylisatin with 4-aminobenzoic acid under microwave irradiation afforded 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid. researchgate.net

Microwave technology has also been utilized to improve the synthesis of propacetamol (B1218958) hydrochloride, a prodrug of acetaminophen (B1664979). scielo.brresearchgate.net The key step, the reaction of 4-acetamidophenyl-2-chloroacetate with diethylamine, was significantly accelerated and resulted in a high yield of 98% when heated in a microwave reactor at 120 °C for 10 minutes. scielo.br

| Reactants | Conditions | Product | Yield |

| N-acylisatin, Aniline derivatives | Microwave irradiation | 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives | High |

| 4-acetamidophenyl-2-chloroacetate, Diethylamine | Microwave, 120°C, 10 min | Propacetamol | 98% |

Table 2: Examples of Microwave-Assisted Synthesis of 2-Acetamidophenyl Acetate Analogs. researchgate.netscielo.br

Exploration of Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. smolecule.comeuropa.eu While the direct application of continuous flow for the synthesis of 2-acetamidophenyl acetate is not extensively detailed in the provided results, the principles are highly relevant for its production and the synthesis of its derivatives.

For example, in the industrial production of ethyl 2-(4-acetamidophenyl)acetate, a related compound, continuous flow reactors have been shown to significantly improve efficiency. smolecule.com The use of a titanium(IV) isopropoxide catalyst in a flow system for esterification achieved 90% conversion in just 30 minutes, compared to 6 hours in a batch process. smolecule.com This highlights the potential for developing continuous flow methods for the synthesis of 2-acetamidophenyl acetate, which could lead to reduced waste, lower energy consumption, and more consistent product quality. The application of flow chemistry has been beneficial in the synthesis of various C-glycosyl compounds and other active pharmaceutical ingredients, demonstrating its broad applicability. nih.govscielo.br

Catalytic Systems in 2-Acetamidophenyl Acetate Synthesis

Various catalytic systems are employed to facilitate the synthesis of 2-acetamidophenyl acetate and its derivatives, enhancing reaction rates and selectivity.

In the classic synthesis from 2-aminophenol, concentrated sulfuric acid is a commonly used acid catalyst. chemicalbook.com For the synthesis of derivatives, other catalytic systems have been explored. For instance, in the synthesis of ethyl 2-(4-acetamidophenyl)acetate, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) have been used to achieve high yields under mild, room temperature conditions. smolecule.com

A reusable polymer-supported perchloric acid catalyst, P(4-VPH)ClO4, has been shown to be effective for the acetylation of alcohols, phenols, and amines using acetic anhydride under solvent-free conditions at room temperature. chemicalbook.com This catalyst can be recovered and reused for multiple reaction cycles with consistent high yields. chemicalbook.com

| Catalyst | Reactants | Conditions | Benefit |

| Sulfuric Acid | 2-Aminophenol, Acetic Anhydride | Reflux | Enhanced electrophilicity of anhydride |

| EDC/DMAP | Carboxylic acid, Alcohol | Room Temperature | Mild conditions, high yields smolecule.com |

| P(4-VPH)ClO4 | Alcohol/Phenol (B47542)/Amine, Acetic Anhydride | Room Temperature, Solvent-free | Reusable catalyst, high yields chemicalbook.com |

Table 3: Catalytic Systems in Acetylation Reactions.

Optimization of Reaction Stoichiometry and Purification Techniques

The efficiency and purity of 2-Acetamidophenyl acetate synthesis are critically dependent on the precise control of reactant ratios and the subsequent purification methods. In a common industrial-scale synthesis, 2-aminophenol is acetylated using acetic anhydride with sulfuric acid as a catalyst. The stoichiometry is carefully optimized to maximize the conversion of the starting material while minimizing the formation of over-acetylated byproducts. For instance, a documented large-scale process uses a specific ratio of reactants to achieve a near-quantitative yield.

Table 1: Industrial Scale Reaction Stoichiometry for 2-Acetamidophenyl Acetate

| Reactant / Reagent | Quantity | Role | Source |

|---|---|---|---|

| 2-Aminophenol | 110 kg | Starting Material | |

| Acetic Anhydride | 225 kg | Acetylating Agent | |

| Methanol | 410 kg | Solvent |

This interactive table details the optimized stoichiometry for a large-scale synthesis.

The synthesis of derivatives, such as 2-acetamido-6-halo-phenyl acetates, involves the reductive acetylation of a nitro group. This is achieved through catalytic hydrogenation in a mixture of acetic acid and acetic anhydride, where the stoichiometry is key to ensuring the complete reduction of the nitro group and subsequent acetylation. fordham.edu In other advanced methods, preventing the formation of byproducts like 4-acetamidophenyl acetate is achieved by carefully controlling the feed rate of acetic anhydride to match the rate of formation of the intermediate, 4-aminophenol (B1666318), in a continuous flow reactor. acs.org

Purification protocols are as crucial as the reaction itself for achieving high product purity. A multi-step workup is typically employed, which includes solvent recovery, neutralization, extraction, and drying. The choice of purification technique is often dictated by the scale of the reaction and the nature of the impurities.

Table 2: Comparison of Purification Techniques | Technique | Description | Application | Source | | :--- | :--- | :--- | :--- | | Extraction & Washing | The crude product is extracted with a solvent like ethyl acetate and washed with neutralizing agents (e.g., sodium bicarbonate) and brine to remove acidic impurities and unreacted starting materials. | Standard procedure for lab and industrial scale. | | | Crystallization | The product is dissolved in a suitable solvent system (e.g., aqueous ethanol (B145695), petroleum ether/toluene) and allowed to crystallize, leaving impurities in the solution. fordham.eduulisboa.pt | Effective for removing colored impurities and achieving high purity. fordham.eduulisboa.pt | | Column Chromatography | The product mixture is passed through a column of silica (B1680970) gel, with an eluent like ethyl acetate, to separate the desired compound from byproducts based on polarity. smolecule.com | Used for high-resolution separation, especially for complex mixtures or when very high purity is required. smolecule.com | | Steam Distillation | Utilized for purifying intermediates like substituted o-nitrophenols by taking advantage of their volatility and strong intramolecular hydrogen bonding. fordham.edu | Specific to volatile, steam-distillable compounds. | fordham.edu |

This interactive table compares common methods used to purify 2-Acetamidophenyl acetate and its precursors.

Green Chemistry Principles in the Synthesis of 2-Acetamidophenyl Acetate and Derivatives

The integration of green chemistry principles into the synthesis of 2-Acetamidophenyl acetate is aimed at creating more sustainable and environmentally benign processes. This involves strategic solvent selection, waste minimization, and improving energy efficiency.

Solvent Selection and Reduction of Waste Streams

The choice of solvent is a cornerstone of green synthesis. Ethyl acetate is often highlighted as an optimal solvent because it offers good solubility for the reactants and contributes to high reaction efficiency. smolecule.com Its role as a selective extraction solvent is also crucial for purification, as it effectively isolates the product from acidic byproducts and unreacted materials, which can then be recovered. An even greener alternative is the use of water as a reaction medium for N-acylation reactions, which significantly reduces the reliance on volatile organic compounds (VOCs). mdpi.com

Waste reduction is achieved through several innovative strategies:

Process Optimization: In the synthesis of related compounds, the formation of 4-acetamidophenyl acetate as a side product is a known issue. This can be significantly mitigated by designing processes, such as continuous flow systems, where the acetylating agent is added at a controlled rate, preventing excess that leads to byproduct formation. acs.org

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, represent a significant leap in green synthesis. These reactions can be conducted in the absence of bulk solvents, drastically reducing waste streams. rsc.org For example, the synthesis of paracetamol, a closely related compound, has been demonstrated using ball milling, which avoids large volumes of solvent waste. rsc.org

Solvent Recovery and Recycling: Industrial processes incorporate steps for solvent recovery. For instance, methanol used as a reaction solvent can be recovered under reduced pressure, and acetic acid can be evaporated and recycled back into the reaction, minimizing waste and improving the process mass intensity (PMI). google.com

Energy Efficiency Considerations in Reaction Scaling

Minimizing energy consumption is a key objective, particularly when scaling up chemical syntheses. Thermodynamic studies of acetylation have shown it to be an endothermic process in some cases, absorbing heat from the environment, which is indicative of an energy-efficient pathway. nih.govafricaresearchconnects.com

Several technologies are being employed to enhance energy efficiency:

Microwave Irradiation: Compared to conventional heating methods like oil baths, microwave-assisted synthesis offers rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes and, consequently, lower energy consumption. Studies on similar reactions have shown an up to 85-fold reduction in energy demand when switching from an oil bath to a microwave reactor. york.ac.uk

Mechanochemistry: Ball milling not only reduces solvent use but can also be more energy-efficient than traditional stirred-tank reactions, offering a superior process mass intensity. rsc.org

Table 3: Energy Efficiency of Different Synthetic Technologies

| Technology | Principle | Energy Efficiency Advantage | Source |

|---|---|---|---|

| Conventional Heating | Batch reaction heated by oil bath or mantle. | Baseline for comparison; often inefficient. | york.ac.uk |

| Microwave Reactor | Rapid, direct heating of polar molecules. | Reduces reaction time from hours to minutes; up to 85-fold energy reduction reported. | york.ac.uk |

| Continuous Flow Reactor | Reactants are pumped through a heated tube or channel. | Excellent heat transfer reduces reaction time and energy use; enables precise control. |

| Mechanochemical (Ball Mill) | Mechanical energy induces chemical reaction. | Reduces or eliminates need for heating and solvent; improves process mass intensity. | rsc.org |

This interactive table outlines the energy efficiency benefits of modern synthetic technologies over traditional methods.

Chemical Reactivity and Transformation Mechanisms of 2 Acetamidophenyl Acetate

Hydrolytic Transformations of the Ester Moiety

The ester linkage in 2-Acetamidophenyl acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester to yield 2-acetamidophenol (B195528) and acetic acid. This transformation can be catalyzed by acids or bases, or mediated by enzymes.

Studies on analogous compounds, such as fatty acid esters of acetaminophen (B1664979), have shown that the rate of enzymatic hydrolysis is influenced by the properties of the acyl group. nih.gov For instance, short-chain esters are hydrolyzed more rapidly than their long-chain counterparts. nih.gov In the context of 2-Acetamidophenyl acetate, the hydrolysis of the ester can be a crucial step in synthetic pathways, for example, in the preparation of paracetamol (acetaminophen), where the acetylated phenol (B47542) is a key intermediate. acs.org The hydrolysis of the ester in 4-acetamidophenyl acetate, a closely related isomer, has been observed to be independent of microsomal enzymes and co-factors, suggesting a non-enzymatic cleavage process under certain in vitro conditions. scielo.br

The hydrolysis of the ester can be monitored by spectroscopic methods. For example, upon hydrolysis of 4-acetamidophenyl acetate to form paracetamol, an upfield shift in the signals for the protons and carbons ortho to the oxygen is observed in NMR spectra, indicating the removal of the electron-withdrawing acetate group. acs.org

Reductive Reactions of the Acetamido Group and Ester Functionality

The reduction of the functional groups in 2-Acetamidophenyl acetate offers a pathway to various derivatives. While specific studies on the comprehensive reduction of 2-Acetamidophenyl acetate are not extensively detailed in the provided context, the reactivity of its individual functional groups, the acetamido and ester moieties, can be inferred from general organic chemistry principles and studies on related structures.

The acetamido group is generally resistant to catalytic hydrogenation under conditions that would, for example, reduce a nitro group. However, more potent reducing agents can transform the amide. For instance, acetamides can be reduced to the corresponding amines. researchgate.net

The ester functionality can also be targeted for reduction. The specific products would depend on the reducing agent and reaction conditions employed.

A related process is reductive acetylation, where a nitro group is simultaneously reduced and acetylated. fordham.edu This has been used in the synthesis of 6-halo-2-acetamidophenyl acetate from the corresponding 2-nitrophenol (B165410) derivative, employing catalytic hydrogenation in a mixture of acetic acid and acetic anhydride (B1165640). fordham.edu

Substitution Reactions Involving the Acetamido Group and Aromatic Ring

The aromatic ring of 2-Acetamidophenyl acetate is activated towards electrophilic substitution by the electron-donating acetamido and acetoxy groups. The acetamido group is a stronger ortho, para-directing group than the acetoxy group. fordham.edu This directing effect is a consequence of the nitrogen's lone pair of electrons delocalizing into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. vaia.combrainly.com

However, the activating effect of the acetamido group is less pronounced than that of a simple amino group. brainly.com This is due to the electron-withdrawing nature of the adjacent carbonyl group, which pulls electron density away from the nitrogen, making its lone pair less available for donation to the aromatic ring. vaia.combrainly.com

In the context of electrophilic substitution on acetanilide (B955) derivatives, the position of the incoming electrophile is directed to the para position, with a smaller amount of the ortho product also forming. byjus.com For instance, the nitration of acetanilide with a mixture of nitric acid and sulfuric acid primarily yields p-nitroacetanilide. byjus.com This is a common strategy to synthesize nitroanilines, as direct nitration of aniline (B41778) can lead to oxidation of the amino group. byjus.comscribd.com

Halogenation of acetanilides also demonstrates this ortho, para-directing influence. scribd.com In the synthesis of 2-acetamido-5,6-dihalophenyl acetates, the 6-halo-2-acetamidophenyl acetate intermediate is reacted with an N-halosuccinimide to introduce a second halogen onto the ring. fordham.edu The position of this second halogen is directed by the stronger activating acetamido group. fordham.edu

| Reactant | Reagents | Major Product | Reference |

| Acetanilide | Nitric acid, Sulfuric acid | p-Nitroacetanilide | byjus.com |

| 6-Halo-2-acetamidophenyl acetate | N-halosuccinimide | 2-Acetamido-5,6-dihalophenyl acetate | fordham.edu |

| Aniline | Bromine water | 2,4,6-Tribromoaniline | scribd.com |

Rearrangement Reactions: The Fries Rearrangement Applied to 2-Acetamidophenyl Acetate

The Fries rearrangement is a significant transformation in organic chemistry where a phenolic ester is converted into a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is selective for the ortho and para positions, and the product distribution can often be controlled by reaction conditions such as temperature. ulisboa.ptwikipedia.org

In the case of 2-Acetamidophenyl acetate, the Fries rearrangement can be employed to introduce an acetyl group onto the aromatic ring, leading to the formation of a hydroxyacetophenone derivative. ulisboa.pt A study aimed at synthesizing intermediates for potential new antimicrobial drugs utilized the Fries rearrangement of 2-acetamidophenyl acetate to produce N-(3-acetyl-2-hydroxyphenyl) acetamide (B32628). ulisboa.pt

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and can be performed by melting the reactants together. ulisboa.pt The goal is often to achieve ortho-substitution, which can be more challenging than para-substitution. ulisboa.pt The efficiency of the Fries rearrangement can be sensitive to impurities in the starting material, highlighting the importance of purification steps like recrystallization. ulisboa.pt In some instances, the reaction may result in low yields, with unreacted starting material and other side products being present. ulisboa.pt

The mechanism of the Fries rearrangement is thought to involve the formation of an acylium carbocation, which then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.org

| Starting Material | Catalyst | Product | Key Feature | Reference |

| 2-Acetamidophenyl acetate | Zinc chloride (Lewis Acid) | N-(3-acetyl-2-hydroxyphenyl) acetamide | Ortho-selective acyl migration | ulisboa.pt |

| Phenolic Ester | Lewis or Brønsted Acids | Hydroxy Aryl Ketone | Ortho and para-selective rearrangement | wikipedia.orgsigmaaldrich.com |

Metal-Catalyzed Coupling Reactions with 2-Acetamidophenyl Acetate Scaffolds

Palladium-catalyzed cyanation is a powerful method for the synthesis of aryl nitriles, which are valuable intermediates in various fields, including pharmaceuticals. nih.govresearchgate.net This reaction involves the coupling of an aryl (pseudo)halide with a cyanide source, catalyzed by a palladium complex. nih.govrsc.org

While direct palladium-catalyzed cyanation of 2-Acetamidophenyl acetate itself is not the primary focus of the provided information, the methodology is highly relevant for aryl halides that incorporate the 2-acetamidophenyl moiety. These reactions are often challenged by catalyst deactivation due to the strong binding of cyanide to the palladium center. nih.gov

To overcome this, various strategies have been developed, such as the use of specific ligands, reductant-free approaches with redox-active cyanating reagents, and non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgorganic-chemistry.org Ligand-free palladium-catalyzed cyanations have also been reported, offering a more practical and scalable method. organic-chemistry.org The choice of solvent, such as dimethylacetamide (DMAC), can also significantly impact the reaction's efficiency. organic-chemistry.org

The development of these methods allows for the cyanation of a broad range of (hetero)aryl chlorides and bromides under relatively mild conditions with good functional group tolerance. nih.gov

| Cyanide Source | Catalyst System | Key Advantage | Reference |

| Redox-active N–CN reagent | Palladium catalyst | Reductant-free approach | rsc.org |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | Use of a non-toxic cyanide source | organic-chemistry.org |

| Cuprous thiocyanate | [1,2-bis(diphenylphosphino)ethane]palladium(II) dichloride | Inexpensive and non-toxic cyanide source | tcichemicals.com |

Kinetic Control and Stereoselectivity in Reactions of 2-Acetamidophenyl Acetate

The principles of kinetic and thermodynamic control, as well as stereoselectivity, are fundamental to understanding the outcomes of reactions involving 2-Acetamidophenyl acetate and its derivatives.

In the Fries rearrangement, temperature is a key factor in controlling the regioselectivity. wikipedia.org Lower reaction temperatures generally favor the formation of the para-substituted product (thermodynamic control), while higher temperatures lead to the ortho-product (kinetic control). wikipedia.org This is a classic example of how reaction conditions can dictate the major product in a reaction with multiple possible pathways.

Stereoselectivity becomes particularly important when chiral centers are present or are being formed. In the synthesis of chiral β-hydroxy allylic sulfides, an iridium-catalyzed reaction was used to produce (R)-2-((4-acetamidophenyl)thio)but-3-en-1-yl acetate with a specific stereochemistry. rsc.org

Furthermore, in reactions involving nucleophilic attack, the stereochemistry of the reactants and the nature of the catalyst can influence the stereochemical outcome of the product. For instance, in Diels-Alder reactions, the use of chiral dienophiles can lead to high stereoselectivity in the formation of cycloadducts. acs.org While not directly involving 2-Acetamidophenyl acetate in the provided example, the principle of achieving high stereoselectivity through the use of chiral auxiliaries or catalysts is broadly applicable in organic synthesis.

Computational Chemistry and Theoretical Modeling of 2 Acetamidophenyl Acetate

Quantum Chemical Investigations of 2-Acetamidophenyl Acetate (B1210297)

Quantum chemical methods are employed to investigate the fundamental properties of a molecule at the electronic level. For 2-acetamidophenyl acetate, these studies have been crucial in validating experimental findings and providing a deeper understanding of its structural and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to 2-acetamidophenyl acetate to determine its optimized molecular geometry and vibrational frequencies. researchgate.netnih.gov

Theoretical calculations for 2-AAPA have been performed using the B3LYP hybrid functional combined with the 6-311G** basis set. researchgate.net This level of theory has shown good agreement between the theoretically predicted structural parameters and those obtained from experimental X-ray diffraction data. researchgate.net The consistency between the calculated and experimental results validates the computational model and confirms the molecular structure. psgcas.ac.in For instance, the calculated bond lengths and angles closely match the experimental values, with correlation coefficients (R²) often exceeding 0.98 for similar compounds. uomphysics.net The stability of the optimized structure is confirmed by the absence of imaginary frequencies in the vibrational analysis, indicating that the geometry corresponds to a true energy minimum. uomphysics.net

A comparison of key geometric parameters from experimental data and DFT calculations highlights the accuracy of the theoretical approach. The similarity in values, such as cell volume and density, further authenticates the computational methodology. psgcas.ac.in

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for 2-Acetamidophenyl Acetate

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-311G**) |

|---|---|---|

| Cell Volume (ų) | 978 | 1033 |

| Density (g/cm³) | 1.284 | 1.241 |

| N-H···O Bond Distance (Å) | Varies (e.g., ~2.9) | Varies (e.g., ~2.4) |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comresearchgate.net

For 2-acetamidophenyl acetate, FMO analysis has been performed using the optimized molecular structure derived from DFT calculations. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. In conjugated systems, these orbitals often explain various reaction types. researchgate.net In many organic molecules, the HOMO is located on electron-rich parts of the molecule, while the LUMO is on electron-deficient parts, guiding the interactions with other chemical species. nih.gov

Table 2: Frontier Molecular Orbital Energies for 2-Acetamidophenyl Acetate

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | - | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | - | Difference between LUMO and HOMO energies; reflects chemical reactivity. |

Note: Specific energy values for 2-AAPA are dependent on the precise computational model and are reported in specialized research literature. A smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.

The MEP map of 2-acetamidophenyl acetate reveals distinct regions of positive and negative electrostatic potential. researchgate.net

Red Regions : These indicate areas of negative potential, rich in electrons, and are susceptible to electrophilic attack. For 2-AAPA, these are typically located around the oxygen atoms of the carbonyl groups in both the acetate and acetamido functions. researchgate.netpsgcas.ac.in

Blue Regions : These represent areas of positive potential, which are electron-deficient and are the sites for nucleophilic attack. These are generally found around the hydrogen atoms, particularly the amide (N-H) proton. psgcas.ac.inuni-muenchen.de

Green Regions : These correspond to areas of neutral or near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. researchgate.netufc.br It helps to understand where the molecule is most likely to form hydrogen bonds or interact with other charged species. uni-muenchen.de

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding, including both covalent and non-covalent interactions. amercrystalassn.orgresearchgate.net This analysis is particularly useful for understanding the nature and strength of intermolecular forces, such as hydrogen bonds, that stabilize the crystal structure of 2-AAPA. psgcas.ac.innih.gov

QTAIM analysis involves locating bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the interaction.

A high value of ρ at the BCP indicates a significant accumulation of electron density, typical of a strong interaction.

The sign of the Laplacian of the electron density (∇²ρ) distinguishes between different types of interactions. A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction, characteristic of hydrogen bonds, van der Waals forces, and ionic bonds. benthamscience.com

In studies of 2-AAPA complexed with biological targets like neuraminidase, QTAIM has been used to quantify the strength of hydrogen bonds between the ligand and amino acid residues. psgcas.ac.in For example, strong H-bonds are confirmed by significant electron density values (e.g., 0.20 to 0.22 eÅ⁻³) and positive Laplacian values (e.g., 2.02 to 2.94 eÅ⁻⁵) at the BCPs for N-H···O and O-H···O interactions. psgcas.ac.in

Table 3: QTAIM Parameters for Key Intermolecular Interactions in a 2-AAPA Complex

| Interacting Atoms | Electron Density (ρ) at BCP (eÅ⁻³) | Laplacian of Electron Density (∇²ρ) at BCP (eÅ⁻⁵) | Type of Interaction |

|---|---|---|---|

| O(2-AAPA)···H-N(ARG292) | 0.21 | 2.66 | Strong Hydrogen Bond |

| O(2-AAPA)···H-O(TYR406) | 0.22 | 2.94 | Strong Hydrogen Bond |

| O(2-AAPA)···H-N(ASP151) | 0.20 | 2.02 | Strong Hydrogen Bond |

Note: Data derived from a study on the interaction of 2-AAPA with influenza neuraminidase residues. psgcas.ac.in

Molecular Dynamics (MD) Simulations of 2-Acetamidophenyl Acetate

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes, such as conformational changes and the behavior of molecules in solution or complexed with larger structures like proteins. mdpi.com

For 2-acetamidophenyl acetate, MD simulations have been performed to analyze its stability and interactions when bound to the active site of biological targets, such as influenza neuraminidase. psgcas.ac.innih.gov These simulations provide insights into the flexibility of the ligand-protein complex and the persistence of key intermolecular interactions, like hydrogen bonds, over the simulation period. psgcas.ac.in

Solvation plays a critical role in chemical reactions, as the solvent can influence the stability of reactants, transition states, and products, thereby altering reaction energy barriers. While specific studies focusing solely on the solvation effects on reaction energy barriers for 2-acetamidophenyl acetate are not extensively documented in the primary literature, the principles can be inferred from related research.

MD simulations implicitly account for solvation by including solvent molecules (typically water) in the simulation box. nih.gov In the context of 2-AAPA's interaction with a protein, the aqueous environment is crucial. The solvation shell around the molecule and within the protein's active site modulates the strength and dynamics of hydrogen bonds and other non-covalent interactions. psgcas.ac.inmdpi.com For instance, the energy barrier for a ligand to associate with or dissociate from a protein binding pocket is influenced by the desolvation penalty—the energy required to strip water molecules from both the ligand and the binding site. nih.gov Studies on acetate transport through channels show that the ion is always surrounded by water molecules, and a high energy barrier exists for its passage, highlighting the importance of solvation. nih.gov

Dynamics of 2-Acetamidophenyl Acetate in Biological Complexes

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of small molecules within the dynamic environment of a biological complex, such as an enzyme's active site. For 2-Acetamidophenyl acetate, MD simulations can elucidate its stability, conformational changes, and the intricate network of interactions it forms with its biological target over time. These simulations can reveal key information about the flexibility of the ligand and the protein, the role of solvent molecules, and the energetic landscape of the binding process.

While specific molecular dynamics studies focused exclusively on 2-Acetamidophenyl acetate are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on similar compounds. A hypothetical MD simulation of 2-Acetamidophenyl acetate complexed with a target protein would likely track the root-mean-square deviation (RMSD) of the ligand to assess its stability within the binding pocket. Furthermore, the root-mean-square fluctuation (RMSF) of the protein's amino acid residues could indicate which parts of the protein are most affected by the ligand's presence.

Molecular Docking Studies with 2-Acetamidophenyl Acetate and its Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Binding Affinity Prediction with Influenza Neuraminidase

Influenza neuraminidase is a critical target for antiviral drugs. Molecular docking studies can predict the binding affinity of 2-Acetamidophenyl acetate to this enzyme, providing a quantitative measure, often expressed as a binding energy or docking score, of the strength of the interaction. A lower binding energy typically indicates a more stable complex and a higher binding affinity. The interactions of 2-Acetamidophenyl acetate with key residues in the neuraminidase active site, such as the catalytic triad, can be visualized and analyzed to understand the basis of its potential inhibitory activity.

Interaction Mechanisms with Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies can elucidate the interaction mechanisms of 2-Acetamidophenyl acetate with both COX-1 and COX-2 isoforms. These studies can reveal whether the compound binds to the active site, the nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces), and which amino acid residues are crucial for binding. For instance, the acetate group of the molecule could potentially form hydrogen bonds with serine residues within the COX active site, while the phenyl ring may engage in hydrophobic interactions.

Predictive Binding Modes with Other Biological Targets (e.g., Biotin (B1667282) Protein Ligase, IGF-1R, Acetylcholinesterase)

The potential for 2-Acetamidophenyl acetate to interact with other biological targets can also be explored using molecular docking.

Biotin Protein Ligase: Docking studies can predict how 2-Acetamidophenyl acetate might fit into the ATP-binding site of biotin protein ligase, an enzyme essential for bacterial survival.

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is a target in cancer therapy. Computational models can predict the binding mode of 2-Acetamidophenyl acetate within the tyrosine kinase domain of IGF-1R.

Acetylcholinesterase: As a target for Alzheimer's disease treatment, acetylcholinesterase's active site can be modeled to predict how 2-Acetamidophenyl acetate might bind and potentially inhibit its activity.

Below is an interactive data table summarizing hypothetical binding affinities of 2-Acetamidophenyl acetate with various biological targets based on predictive modeling.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Influenza Neuraminidase | -7.2 | Arg118, Asp151, Arg292 |

| Cyclooxygenase-1 (COX-1) | -6.8 | Ser530, Tyr385 |

| Cyclooxygenase-2 (COX-2) | -7.5 | Ser530, Arg120 |

| Biotin Protein Ligase | -5.9 | Gly115, Lys189 |

| IGF-1R | -6.3 | Met1079, Leu1052 |

| Acetylcholinesterase | -8.1 | Trp84, Phe330 |

Ab Initio Methods for Conformational Landscape Prediction and Stability

Ab initio quantum chemistry methods are used to study the electronic structure and energetics of molecules from first principles, without the need for empirical parameters. These methods can be employed to predict the conformational landscape of 2-Acetamidophenyl acetate, identifying its most stable three-dimensional structures (conformers) and the energy barriers between them.

By calculating the potential energy surface of the molecule, researchers can determine the relative stability of different conformers. This is crucial for understanding which shapes the molecule is likely to adopt in a biological environment, which in turn influences its ability to bind to a target protein. Techniques such as Density Functional Theory (DFT) are often used to optimize the geometry of the molecule and calculate its vibrational frequencies, providing further insight into its stability.

The table below presents a hypothetical summary of results from an ab initio conformational analysis of 2-Acetamidophenyl acetate.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) | Predicted Stability |

| 1 (Global Minimum) | 0.00 | 178.5° | High |

| 2 | 1.25 | -15.2° | Moderate |

| 3 | 2.80 | 85.3° | Low |

Advanced Spectroscopic and Analytical Characterization of 2 Acetamidophenyl Acetate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 2-Acetamidophenyl acetate (B1210297). The spectrum displays distinct absorption bands corresponding to the vibrational modes of the amide and ester moieties, as well as the aromatic ring.

The presence of two carbonyl groups—one in the amide and one in the ester—gives rise to strong stretching vibrations (νC=O) in the region of 1740-1680 cm⁻¹. The ester carbonyl typically absorbs at a higher frequency than the amide carbonyl. A particularly useful diagnostic peak for acetate esters is the C-C-O stretching vibration, which appears at a characteristically high wavenumber near 1240 cm⁻¹. spectroscopyonline.com The N-H stretching vibration of the secondary amide is observed in the 3310-3290 cm⁻¹ range. iucr.org The position of this band is indicative of hydrogen bonding. Indeed, X-ray diffraction studies have confirmed that crystals of 2-Acetamidophenyl acetate are stabilized by N-H···O type intermolecular hydrogen interactions. nih.gov These interactions are crucial for the compound's solid-state stability and conformation.

Other significant absorptions include C-H stretching from the aromatic ring and methyl groups, and C=C stretching vibrations within the aromatic ring.

Table 1: Characteristic FT-IR Absorption Bands for 2-Acetamidophenyl Acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the complete carbon and proton framework of a molecule. While specific spectral data is available in databases like SpectraBase, the following sections describe the expected features based on the molecule's structure. nih.gov

The ¹H-NMR spectrum of 2-Acetamidophenyl acetate provides precise information about the number and environment of the hydrogen atoms (protons). The structure contains eight distinct proton environments.

The two methyl groups (one from the acetamido group and one from the acetate group) are chemically non-equivalent and are expected to appear as two separate singlets. The amide (N-H) proton would also typically appear as a singlet. The four protons on the ortho-disubstituted benzene (B151609) ring are all chemically and magnetically distinct, which would lead to a complex series of multiplets in the aromatic region of the spectrum.

Table 2: Expected ¹H-NMR Signals for 2-Acetamidophenyl Acetate

| Proton Environment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| Amide (N-H) | Downfield | Singlet |

| Aromatic (C-H) x 4 | ~7.0 - 8.0 | Complex Multiplets |

| Acetamido (CO-CH₃) | ~2.2 | Singlet |

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For 2-Acetamidophenyl acetate, ten unique carbon signals are expected, corresponding to each carbon atom in its distinct electronic environment.

The spectrum would show two signals in the downfield region corresponding to the two carbonyl carbons (ester and amide). Two signals in the upfield region would correspond to the two methyl carbons. The remaining six signals in the intermediate, aromatic region would represent the six distinct carbons of the benzene ring. The existence of ¹³C-NMR spectral data for this compound is noted in chemical databases. nih.gov

Table 3: Expected ¹³C-NMR Signals for 2-Acetamidophenyl Acetate

| Carbon Environment | Number of Signals | Expected Chemical Shift (δ ppm) |

|---|---|---|

| Carbonyl (C=O) | 2 | ~168 - 170 |

| Aromatic (C) | 6 | ~115 - 145 |

Electronic Spectroscopy: UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. nihs.go.jp Organic molecules containing conjugated π-systems and atoms with non-bonding electrons (like oxygen and nitrogen) absorb energy in the ultraviolet or visible regions of the electromagnetic spectrum, promoting electrons to higher energy orbitals. libretexts.org

2-Acetamidophenyl acetate possesses two main chromophores: the substituted benzene ring and the two carbonyl groups. The aromatic ring gives rise to intense absorptions in the UV region (typically 200-280 nm) due to π→π* transitions. The carbonyl groups of the ester and amide functions can undergo lower energy n→π* transitions, which may appear as weaker absorption bands at longer wavelengths. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the solvent polarity.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively applicable to species possessing one or more unpaired electrons. Such species are termed paramagnetic and include free radicals, radical ions, and certain transition metal complexes. ESR spectroscopy provides detailed information about the electronic environment of the unpaired electron.

The 2-Acetamidophenyl acetate molecule, in its stable, ground-state form, is a diamagnetic compound. All its electrons are spin-paired in bonding or non-bonding orbitals. Consequently, it does not exhibit an ESR spectrum. This technique is therefore not used for the routine structural characterization of this compound but would become relevant if the molecule were to be converted into a paramagnetic radical species through a chemical or photochemical process.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and analysis of "2-Acetamidophenyl acetate" from reaction mixtures and for the precise assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity verification of "2-Acetamidophenyl acetate". It is used to monitor the progress of synthesis reactions, detect trace impurities, and determine the final product's purity with high accuracy. In the synthesis of paracetamol, where "2-Acetamidophenyl acetate" is an intermediate, HPLC is used to analyze samples from the reaction mixture. rsc.org

The selection of the stationary and mobile phases is critical for achieving effective separation. Reversed-phase columns, such as C8 or C18, are commonly utilized. rsc.orgchemsrc.com A gradient mobile phase, often consisting of acetonitrile (B52724) and water (sometimes with a formic acid modifier), allows for the effective elution and separation of the compound from starting materials and byproducts. rsc.org For instance, a method for analyzing related compounds used a C18 stationary phase with a mobile phase gradient of 5% to 35% acetonitrile in water containing 0.1% formic acid. rsc.org The purity is typically determined by integrating the peak area of the analyte in the chromatogram.

Table 1: HPLC Parameters for Analysis of Acetamidophenyl Compounds

| Parameter | Description | Source(s) |

| Stationary Phase | C18 or C8 reversed-phase column | rsc.orgchemsrc.com |

| Mobile Phase | Acetonitrile and water, often with a formic acid modifier | rsc.org |

| Analysis Type | Gradient elution | rsc.org |

| Application | Purity assessment, reaction monitoring, impurity detection | chemsrc.com |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative technique to monitor the progress of chemical reactions that produce or consume "2-Acetamidophenyl acetate". ulisboa.ptrsc.orgacs.org It allows chemists to quickly visualize the conversion of starting materials to products. The technique typically uses silica (B1680970) gel plates as the stationary phase. ulisboa.ptacs.org

A mixture of ethyl acetate and petroleum ether is a commonly reported mobile phase for the TLC analysis of "2-Acetamidophenyl acetate". acs.orgacs.org For example, a 2:1 ratio of ethyl acetate to petroleum ether (60-80) has been optimized for monitoring the diacylation of 4-aminophenol (B1666318) to form "2-Acetamidophenyl acetate". acs.orgacs.org After developing the plate, the spots corresponding to the different compounds are visualized, often using a UV lamp, as the aromatic rings absorb UV light. ulisboa.ptacs.org This allows for the clear identification of the starting material, the product, and any impurities on the plate, providing a straightforward assessment of the reaction's status. ulisboa.ptrsc.org

Table 2: TLC Parameters for Reaction Monitoring

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel plates (e.g., F254) | ulisboa.ptacs.orgacs.org |

| Mobile Phase | Ethyl acetate / Petroleum ether (e.g., 2:1 v/v) | acs.orgacs.org |

| Visualization | UV lamp | ulisboa.ptacs.org |

| Application | Monitoring the conversion of reactants to products | ulisboa.ptrsc.orgacs.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "2-Acetamidophenyl acetate" by analyzing its fragmentation pattern. nih.govfordham.edu The molecular formula of the compound is C₁₀H₁₁NO₃, corresponding to a monoisotopic mass of approximately 193.07 g/mol . nih.gov

When subjected to hard ionization techniques like electron impact (EI), the molecule undergoes fragmentation in predictable ways. acdlabs.com The fragmentation of "2-Acetamidophenyl acetate" would likely involve characteristic cleavages adjacent to the carbonyl groups and the amide linkage. Common fragmentation patterns for carbonyl compounds include alpha cleavage, which would lead to the formation of an acylium ion. libretexts.org For "2-Acetamidophenyl acetate", this could result in fragments corresponding to the loss of an acetyl group (CH₃CO) or an acetamido group (CH₃CONH). Analysis of these fragment ions provides valuable information that helps to confirm the compound's structure. fordham.edulibretexts.orgresearchgate.net Soft ionization techniques, in contrast, result in less fragmentation and typically show a prominent molecular ion peak. acdlabs.com

Table 3: Mass Spectrometry Data for 2-Acetamidophenyl Acetate

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | nih.gov |

| Molecular Weight (Average) | 193.20 g/mol | nih.gov |

| Monoisotopic Mass | 193.07389321 Da | nih.gov |

| Common Ionization Technique | Electron Impact (EI) for fragmentation analysis | nih.govacdlabs.com |

| Expected Fragmentation | Alpha cleavage at carbonyl groups, loss of acetyl or acetamido moieties | libretexts.org |

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of "2-Acetamidophenyl acetate". These methods measure changes in the physical properties of the substance as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about the thermal stability and decomposition profile of "2-Acetamidophenyl acetate". TGA measures the change in mass of a sample as it is heated at a constant rate, indicating temperatures at which decomposition and mass loss occur. uni-siegen.deabo.fi DTA measures the temperature difference between the sample and an inert reference, revealing whether thermal events are exothermic or endothermic. uni-siegen.de

For related acetamide (B32628) compounds, TGA has shown decomposition onset temperatures (T₅%onset), representing a 5% weight loss, to be around 197-200 °C. rsc.org A TGA analysis of "2-Acetamidophenyl acetate" would be expected to show a stable profile up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. uni-siegen.demarquette.edu The decomposition pathway likely involves the breakdown of the ester and amide functional groups, potentially releasing gases such as acetic acid, ketene, and oxides of carbon and nitrogen. marquette.edumedchemexpress.com DTA curves would complement this data by indicating the nature of these transitions, such as melting (endothermic) prior to decomposition. uni-siegen.demarquette.edu

Table 4: General Parameters for Thermal Analysis

| Technique | Information Provided | Expected for 2-Acetamidophenyl Acetate | Source(s) |

| TGA | Mass loss as a function of temperature, decomposition temperature | Stable up to a high temperature, followed by mass loss upon decomposition. | uni-siegen.deabo.fi |

| DTA | Detection of thermal events (e.g., melting, decomposition) | An endothermic peak for melting, followed by exothermic/endothermic peaks for decomposition. | uni-siegen.demarquette.edu |

| Heating Rate | Typically 5-20 °C/min | A controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). | rsc.orggoogle.com |

Structural and Conformational Analysis of 2 Acetamidophenyl Acetate

X-ray Diffraction Studies for Crystal Structure Determination

The precise molecular structure of 2-Acetamidophenyl acetate (B1210297) in its crystalline form has been determined using high-resolution single-crystal X-ray diffraction. psgcas.ac.innih.gov Crystals suitable for analysis were grown by a slow evaporation method in ethanol (B145695). psgcas.ac.in The diffraction data revealed that 2-Acetamidophenyl acetate crystallizes in the orthorhombic system with the space group Pna2₁.

The molecular conformation within the crystal is stabilized by a strong intramolecular N–H···O hydrogen bond. psgcas.ac.in The crystal structure is further reinforced by weak C–H···O hydrogen bonds. psgcas.ac.in Detailed crystallographic parameters obtained from the X-ray diffraction analysis are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Volume (ų) | 978 |

| Density (g/cm³) | 1.284 |

| R-factor | 0.045 |

| Data sourced from X-ray diffraction studies. |

Polymorphism Analysis and Crystalline Phase Stability of 2-Acetamidophenyl Acetate

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been investigated for 2-Acetamidophenyl acetate. psgcas.ac.innih.gov The stability of its crystal phase is significantly influenced by key intermolecular interactions, particularly the hydrogen bond between the nitrogen and oxygen atoms (N–H···O). psgcas.ac.in

To explore potential polymorphs, computational studies using ab initio methods have been employed to predict possible stable conformers. psgcas.ac.innih.gov These theoretical predictions were then compared with the experimental crystal structure obtained from X-ray diffraction. The analysis indicated a strong agreement between one of the computationally generated stable conformers and the experimentally determined structure, validating the observed crystal form. psgcas.ac.in The similarity in parameters such as density and unit cell volume between the theoretical and experimental structures further authenticates the stability and preferred conformation of the known crystal phase. psgcas.ac.in

Intermolecular Interactions within 2-Acetamidophenyl Acetate Crystal Lattice (e.g., N–H···O Hydrogen Bonding)

The stability of the 2-Acetamidophenyl acetate crystal lattice is predominantly governed by a network of intermolecular hydrogen bonds. nih.govtandfonline.com X-ray diffraction studies have confirmed that N–H···O type interactions are the crucial linkages that stabilize the crystal structure. psgcas.ac.innih.govresearchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

To provide a more detailed quantitative and qualitative understanding of the non-covalent interactions within the crystal lattice of 2-Acetamidophenyl acetate, Hirshfeld surface analysis and the associated 2D fingerprint plots have been utilized. psgcas.ac.innih.govtandfonline.com This modern computational approach allows for the visualization and quantification of all intermolecular contacts simultaneously.

The Hirshfeld surface analysis performed on both the experimental and theoretically predicted crystal structures of 2-Acetamidophenyl acetate confirms the nature and significance of the intermolecular interactions. psgcas.ac.innih.gov The 2D fingerprint plots derived from this analysis provide a graphical representation of the distances from the Hirshfeld surface to the nearest atom nucleus inside and outside the surface (dᵢ and dₑ, respectively). These plots exhibit the distinct features associated with specific interactions, corroborating the dominance of N–H···O hydrogen bonds in the crystal packing. psgcas.ac.in The analysis showed a high correlation (96%) between the intermolecular interaction patterns of the experimentally determined structure and the computationally predicted stable conformer, further validating the structural analysis. psgcas.ac.in

Biological and Pharmaceutical Research Applications of 2 Acetamidophenyl Acetate and Its Derivatives

Enzyme Inhibition Studies

The ability of 2-acetamidophenyl acetate (B1210297) and its derivatives to inhibit specific enzymes is a cornerstone of their pharmacological interest. Research has particularly highlighted their potential as inhibitors of influenza neuraminidase and cyclooxygenase (COX) enzymes.

2-Acetamidophenyl acetate (2-AAPA) has been identified as an inhibitor of influenza neuraminidase, an enzyme crucial for the release and spread of viral particles from infected cells. psgcas.ac.in The mechanism of action involves 2-AAPA binding to the active site of the neuraminidase enzyme, which disrupts the viral replication cycle. This interaction makes it a subject of interest in the development of new antiviral agents. researchgate.net

Molecular docking and dynamics simulations have been employed to analyze and confirm the binding affinity of 2-AAPA to influenza neuraminidase. psgcas.ac.innih.govtandfonline.com These computational studies, along with X-ray diffraction, have shown that the stability of the 2-AAPA crystal structure is maintained by N–H···O type intermolecular interactions, which are significant for its binding affinity to the enzyme. psgcas.ac.inresearchgate.netnih.govtandfonline.com

In vitro studies have demonstrated that 2-AAPA can inhibit the activity of influenza virus type A neuraminidase. researchgate.net Fluorometric assays using a substrate like 2′-O-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA) determined the half-maximal inhibitory concentration (IC50) for various compounds. researchgate.net For a set of five small organic molecules studied for their inhibitory effect on human influenza H1N1 or avian influenza H5N2, the IC50 values were found to be in the millimolar range, indicating a significant difference in affinity compared to the reference drug, zanamivir. researchgate.net

Table 1: Influenza Neuraminidase Inhibition Data

| Compound/Scaffold Type | Target Virus | IC50 Range | Note |

|---|

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. researchgate.netnih.gov There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is highly inducible at sites of inflammation. researchgate.net The anti-inflammatory action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is due to the inhibition of COX enzymes. nih.govnajah.edu

Derivatives of acetamidophenyl acetate have been investigated as potential COX inhibitors. The mechanism may involve the acetamido group interacting with the active site of COX enzymes, leading to a reduction in the production of pro-inflammatory mediators. Research has focused on developing derivatives with selectivity for COX-2 over COX-1 to potentially reduce gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

Studies on arylated carboxylate acetaminophen (B1664979) analogues have identified compounds with significant COX-2 inhibitory activity. For instance, one derivative showed a higher COX-2 selectivity (IC50 = 0.18 ± 0.05 µM) than the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.33 ± 0.11 µM). researchgate.net Other phenoxy acetic acid derivatives have also demonstrated potent COX-2 inhibition, with IC50 values as low as 0.06 µM. mdpi.com

Table 2: COX-2 Inhibition by Acetamidophenyl Acetate Derivatives and Analogs

| Compound Class | IC50 Value (COX-2) | Selectivity Note |

|---|---|---|

| Arylated Carboxylate Acetaminophen Analogue (Compound 5c) | 0.18 ± 0.05 µM | More selective than celecoxib (IC50 = 0.33 ± 0.11 µM). researchgate.net |

| Arylated Carboxylate Acetaminophen Analogue (Compound 5b) | 1.44 ± 0.10 µM | Moderate inhibitory activity. researchgate.net |

| Arylated Carboxylate Acetaminophen Analogue (Compound 5d) | 1.80 ± 0.14 µM | Moderate inhibitory activity. researchgate.net |

Anti-Inflammatory Potential of 2-Acetamidophenyl Acetate Analogs

The anti-inflammatory potential of 2-acetamidophenyl acetate analogs is closely linked to their ability to inhibit COX enzymes. By blocking the production of prostaglandins, these compounds can mitigate the inflammatory response. nih.gov

Research into a new nonsteroidal anti-inflammatory drug, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate (AU 8001), demonstrated inhibitory action on acute and subacute inflammation in animal models, such as carrageenan-induced hind paw edema and pellet-induced granuloma formation. nih.gov Its activity was found to be similar to that of tolmetin (B1215870). nih.gov Furthermore, AU 8001 was shown to be more active as an antiarthritic agent than tolmetin. nih.gov

Derivatives of Ethyl 2-(4-acetamidophenyl)acetate are also considered candidates for treating inflammatory diseases. Studies involving the synthesis and biological evaluation of related compounds have shown that structural modifications can lead to enhanced anti-inflammatory effects.

Analgesic Effects of 2-Acetamidophenyl Acetate Derivatives

Derivatives of 2-acetamidophenyl acetate have been investigated for their potential as analgesics, or pain-relieving agents. smolecule.com The structural relationship to paracetamol (acetaminophen), a widely used analgesic, suggests that these derivatives may possess similar pharmacological properties. smolecule.com

In one study, various acetamide (B32628) derivatives were synthesized and evaluated for their analgesic properties using hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. nih.gov The tested compounds, at a dose of 100 mg/kg, significantly reduced writhing responses and increased pain tolerance latencies in the thermal and mechanical tests. nih.gov

Another study on 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate (AU 8001) found its analgesic activity to be comparable to tolmetin in both the writhing test and the Randall-Selitto method. nih.gov Research on other acetaminophen derivatives has also shown that structural modifications, such as substituting acetic acid into the molecule, can significantly enhance the analgesic effect. researchgate.net

Anticancer Activity Research of 2-Acetamidophenyl Acetate Derivatives

The potential of 2-acetamidophenyl acetate derivatives as anticancer agents is an emerging area of research. These studies often involve in vitro screening against various human cancer cell lines to identify compounds with cytotoxic or growth-inhibitory effects.

Derivatives of 2-acetamidophenyl acetate have been evaluated for their anticancer activity against several cancer cell lines. For example, thiazolidinone derivatives synthesized from Ethyl 2-(4-acetamidophenyl)acetate have shown potential anticancer properties against the MCF-7 breast cancer cell line.

In another study, amide cinnamate (B1238496) derivatives were tested for their in vitro anticancer activity against the MCF-7 breast cancer cell line. japsonline.com At a concentration of 100 µg/ml, almost all the tested derivatives demonstrated strong inhibition of MCF-7 cell growth. japsonline.com

Research on polyamine derivatives has also explored their effects on prostate and breast cancer cells. One study evaluated derivatives with quinoline (B57606) or chromane (B1220400) moieties against metastatic human prostate adenocarcinoma (PC3), human carcinoma (DU145), and mammary gland adenocarcinoma (MCF7) cell lines. bibliotekanauki.pl A bischromane derivative (5a) was found to have antiproliferative activity against MCF7 cells with an IC50 of 21 μM, and against PC3 and DU145 cells with IC50 values of 36 μM and 49 μM, respectively. bibliotekanauki.pl A quinoline derivative (3a) showed even greater potential, with IC50 values ranging from 18 µM to 27 µM across the three cell lines and the ability to induce apoptosis. bibliotekanauki.pl

Furthermore, studies on azatetracyclic derivatives have identified compounds with selective growth inhibitory activity against the LOX IMVI melanoma cell line. mdpi.com

Table 3: In Vitro Anticancer Activity of Acetamidophenyl Acetate Derivatives and Analogs

| Compound Class/Derivative | Cancer Cell Line(s) | Finding/Activity |

|---|---|---|

| Thiazolidinone derivatives | MCF-7 (Breast Cancer) | Showed potential anticancer properties. |

| Amide cinnamate derivatives | MCF-7 (Breast Cancer) | Strong inhibition of cell growth at 100 µg/ml. japsonline.com |

| Bischromane derivative (5a) | MCF-7 (Breast Cancer) | IC50 = 21 μM. bibliotekanauki.pl |

| Bischromane derivative (5a) | PC3, DU145 (Prostate Cancer) | IC50 = 36 μM (PC3), 49 μM (DU145). bibliotekanauki.pl |

| Quinoline derivative (3a) | PC3, DU145, MCF-7 | IC50 range = 18-27 µM; induced apoptosis. bibliotekanauki.pl |

Table of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2-Acetamidophenyl acetate | 2-AAPA |

| 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | AU 8001 |

| Acetaminophen | Paracetamol |

| Arachidonic acid | AA |

| Celecoxib | |

| Ethyl 2-(4-acetamidophenyl)acetate | |

| Indometacin | Indomethacin |

| Tolmetin | |

| Zanamivir | |

| 2′-O-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid | MUNANA |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | |

| 2-chloro-N-(benzothiazole-2-yl)acetamides | |

| Dicarboxylic acid bis (4-acetylaminophenyl) ester | |

| (4-acetylaminophenoxy) acetic acid | |

| Amide cinnamate | |

| Thiazolidinone | |

| Bischromane | |

| Quinoline |

Antimicrobial Activity Investigations

Derivatives of 2-acetamidophenyl acetate have been the subject of numerous studies to determine their efficacy against a range of pathogenic microbes. These investigations have spanned both bacterial and fungal species, revealing promising, often selective, inhibitory effects.

Antibacterial Efficacy Against Escherichia coli and Staphylococcus aureus

The antibacterial potential of compounds derived from the 2-acetamidophenyl acetate scaffold has been evaluated against the common Gram-negative bacterium Escherichia coli and the Gram-positive Staphylococcus aureus.